Lipophilicity Advantage Over Non-tert-Butyl Analog: ACD/LogP Comparison
The para-tert-butyl substituent on the benzamide ring of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide confers a substantially higher predicted lipophilicity compared to the des-tert-butyl analog N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 17153-58-1). The ACD/LogP for the target compound is 1.43 , while the des-tert-butyl comparator exhibits a predicted ACD/LogP of 0.60 , yielding a ΔLogP of +0.83. This increase in lipophilicity is expected to enhance passive membrane permeability and target engagement in cell-based assays, providing a critical differentiation for phenotypic screening campaigns.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 1.43 |
| Comparator Or Baseline | N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide (CAS 17153-58-1); ACD/LogP = 0.60 |
| Quantified Difference | ΔLogP = +0.83 (target more lipophilic) |
| Conditions | Predicted logP via ACD/Labs Percepta Platform, pH 7.4, 25°C |
Why This Matters
Higher lipophilicity directly improves cell permeability, which is often rate-limiting for intracellular target engagement, making this compound a superior starting point for cell-based screening compared to the non-tert-butyl analog.
